molecular formula C17H15N3O4 B2998614 1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 848178-89-2

1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

Cat. No. B2998614
CAS RN: 848178-89-2
M. Wt: 325.324
InChI Key: WMTVHKOJALQDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It’s an integral part of DNA and RNA and imparts diverse pharmacological properties . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . Its synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at the 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

New 5-alkyl pyrimidine derivatives, alkyl N-methoxymethyl pyrimidine derivatives, and 5,6-dihydrofuro[2,3-d]pyrimidines have been reported with cytostatic activities using 5-FU as the positive control .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on the specific derivative. Pyrimidine itself is a six-membered heterocyclic organic colorless compound that is soluble in water .

Scientific Research Applications

Nonlinear Optical Properties

  • Nonlinear Optical (NLO) Applications : Pyrimidine derivatives, including structures similar to the compound , have been explored for their potential in nonlinear optics (NLO). A study focused on thiopyrimidine derivatives, which share structural similarities with the compound, demonstrated their considerable NLO character. These compounds are promising for optoelectronic applications due to their electronic and photophysical properties, as revealed by density functional theory (DFT) and time-dependent DFT (TDDFT) analyses (Hussain et al., 2020).

Crystal Structure Analysis

  • Crystallographic Insights : Crystal structure analysis of pyrimidine derivatives provides insights into their molecular conformation and interactions. For example, the structure of dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione, which is related to the compound , was elucidated using X-ray crystallography, revealing significant details about its molecular geometry and intermolecular interactions (Takechi et al., 2010).

Synthesis and Reactivity

  • Heterocyclic System Synthesis : The compound's structural framework has been a focal point for synthesizing new heterocyclic systems. For instance, research has demonstrated the reactivity of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate, leading to the formation of thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. These compounds show promise for antimicrobial applications due to their structural novelty and biological activity (Sirakanyan et al., 2015).

Medicinal Chemistry and Drug Design

  • Biological Activities : Even though the direct application of the compound in drug usage and its side effects are excluded, it's worth noting that the structural motifs found in these derivatives are significant in medicinal chemistry. The synthesis and evaluation of pyrimidine derivatives for potential biological activities, such as antimicrobial and antitumor effects, highlight the importance of these compounds in drug discovery and development (Shanmugasundaram et al., 2011).

Mechanism of Action

properties

IUPAC Name

13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-20-14-13(15(21)19-17(20)23)11(9-6-4-3-5-7-9)12-10(18-14)8-24-16(12)22/h3-7,11,18H,2,8H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTVHKOJALQDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.